molecular formula C11H9BrN2O B3225661 2-(5-Bromoindolin-3-yl)oxazole CAS No. 1250992-31-4

2-(5-Bromoindolin-3-yl)oxazole

Cat. No.: B3225661
CAS No.: 1250992-31-4
M. Wt: 265.11
InChI Key: HQUYTAVRRSAYMO-UHFFFAOYSA-N
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Description

2-(5-Bromoindolin-3-yl)oxazole is a heterocyclic compound that combines an indole and an oxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and oxazole moieties in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromoindolin-3-yl)oxazole typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Formation of Oxazole Ring: The brominated indole is then reacted with an appropriate oxazole precursor, such as 2-bromoacetophenone, under basic conditions. This step often involves the use of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromoindolin-3-yl)oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized oxazole compounds.

Scientific Research Applications

2-(5-Bromoindolin-3-yl)oxazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Researchers use it to study the biological activity of indole and oxazole derivatives, including their antimicrobial and anticancer properties.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromoindolin-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and oxazole ring can enhance the compound’s binding affinity and specificity for these targets, leading to improved biological activity.

Comparison with Similar Compounds

2-(5-Bromoindolin-3-yl)oxazole can be compared with other similar compounds, such as:

  • 2-(5-Bromoindolin-3-yl)acetic acid
  • 2-(5-Bromopyridin-3-yl)oxazole
  • 2-(5-bromopyridin-3-yl)-4,4-dimethyl-5H-1,3-oxazole

These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the oxazole ring in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

2-(5-bromo-2,3-dihydro-1H-indol-3-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11-13-3-4-15-11/h1-5,9,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUYTAVRRSAYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)C=CC(=C2)Br)C3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromoindolin-3-yl)oxazole
Reactant of Route 2
2-(5-Bromoindolin-3-yl)oxazole
Reactant of Route 3
2-(5-Bromoindolin-3-yl)oxazole
Reactant of Route 4
2-(5-Bromoindolin-3-yl)oxazole
Reactant of Route 5
2-(5-Bromoindolin-3-yl)oxazole
Reactant of Route 6
2-(5-Bromoindolin-3-yl)oxazole

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